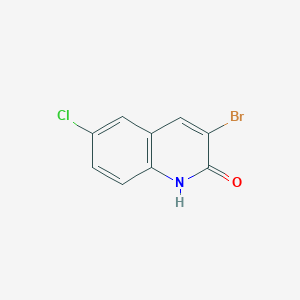
3-Bromo-6-chloroquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-6-chloroquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family It is characterized by the presence of bromine and chlorine substituents at the 3rd and 6th positions, respectively, on the quinoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-chloroquinolin-2(1H)-one typically involves the bromination and chlorination of quinolin-2(1H)-one. One common method is the direct halogenation of quinolin-2(1H)-one using bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the initial synthesis of quinolin-2(1H)-one, followed by sequential bromination and chlorination steps. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-6-chloroquinolin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with bases like potassium carbonate or cesium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
3-Bromo-6-chloroquinolin-2(1H)-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-microbial compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Bromo-6-chloroquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and chlorine substituents can enhance the compound’s binding affinity and selectivity towards its molecular targets. The exact molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
3-Bromo-6-chloroquinolin-2(1H)-one can be compared with other halogenated quinoline derivatives, such as:
3-Bromoquinolin-2(1H)-one: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
6-Chloroquinolin-2(1H)-one: Lacks the bromine substituent, which may influence its chemical properties and applications.
3,6-Dibromoquinolin-2(1H)-one:
The presence of both bromine and chlorine substituents in this compound makes it unique and potentially more versatile in various applications compared to its mono-halogenated counterparts.
Propriétés
Formule moléculaire |
C9H5BrClNO |
|---|---|
Poids moléculaire |
258.50 g/mol |
Nom IUPAC |
3-bromo-6-chloro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H5BrClNO/c10-7-4-5-3-6(11)1-2-8(5)12-9(7)13/h1-4H,(H,12,13) |
Clé InChI |
KSMDFFRRNXHWAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1Cl)C=C(C(=O)N2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


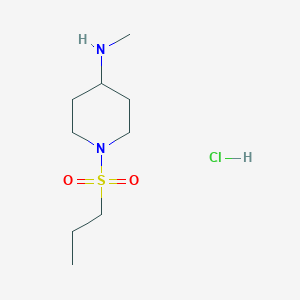
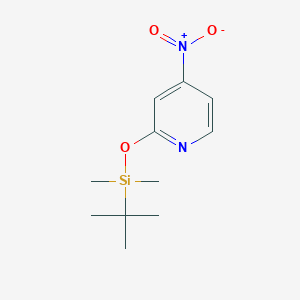




![methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B11859445.png)
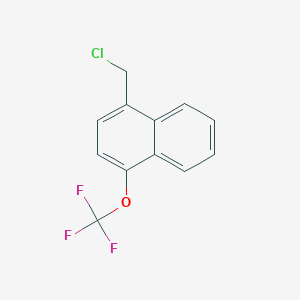
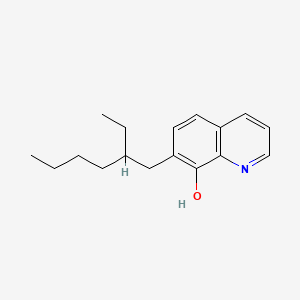
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
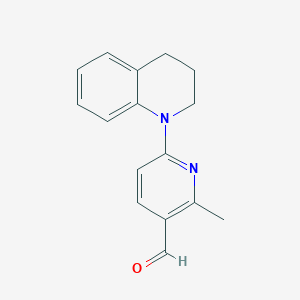
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
